

5-phenyl-1H-pyrazin-2-one synthesis and characterization

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Compound of Interest

Compound Name: **5-phenyl-1H-pyrazin-2-one**

Cat. No.: **B1361161**

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An In-Depth Technical Guide to the Synthesis and Characterization of **5-phenyl-1H-pyrazin-2-one**

Abstract

This technical guide provides a comprehensive overview of a robust synthetic methodology and detailed analytical characterization for **5-phenyl-1H-pyrazin-2-one** ($C_{10}H_8N_2O$), a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The pyrazinone core is a key structural motif in numerous bioactive natural products and synthetic molecules, including kinase inhibitors.^{[1][2][3]} This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the synthesis, purification, and structural elucidation of this valuable compound. We present a detailed experimental protocol based on established condensation reactions, followed by a multi-technique approach to structural verification, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a review of available crystallographic data.

Synthetic Methodology: Construction of the Pyrazinone Core

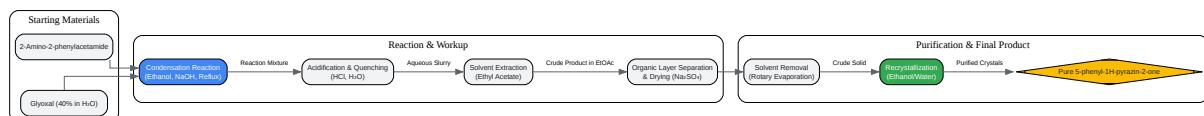
The synthesis of the 2(1H)-pyrazinone ring system can be achieved through various strategies, often involving the cyclization of acyclic precursors.^{[2][4]} One of the most direct and reliable methods is the condensation reaction between an α -amino acid amide and a 1,2-dicarbonyl

compound, a strategy pioneered by Jones, Karmas, and Spoerri.[1][4] This approach allows for the efficient one-pot formation of the heterocyclic core.

For the targeted synthesis of **5-phenyl-1H-pyrazin-2-one**, the logical precursors are 2-amino-2-phenylacetamide and glyoxal. The reaction proceeds via the formation of N-1/C-6 and N-4/C-5 bonds, likely through a dihydropyrazinone intermediate which subsequently oxidizes to the more stable aromatic pyrazinone product.[1]

Synthesis Workflow Diagram

The following diagram illustrates the streamlined workflow for the synthesis and purification of **5-phenyl-1H-pyrazin-2-one**.



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Caption: Workflow for the synthesis of **5-phenyl-1H-pyrazin-2-one**.

Detailed Experimental Protocol

Materials:

- 2-amino-2-phenylacetamide (1.0 eq)
- Glyoxal (40% solution in water, 1.1 eq)
- Sodium Hydroxide (NaOH) (2.5 eq)

- Ethanol (EtOH)
- Ethyl Acetate (EtOAc)
- Hydrochloric Acid (HCl), 2M
- Anhydrous Sodium Sulfate (Na₂SO₄)
- Deionized Water

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-amino-2-phenylacetamide (1.0 eq) in ethanol.
- Base Addition: Separately, prepare a solution of sodium hydroxide (2.5 eq) in water and add it to the reaction flask. Stir the mixture for 10 minutes at room temperature.
- Glyoxal Addition: Add the 40% aqueous glyoxal solution (1.1 eq) dropwise to the stirring mixture. An exothermic reaction may be observed.
- Reaction: Heat the mixture to reflux (approx. 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
- Workup - Acidification: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly acidify the mixture to pH ~6-7 using 2M HCl. A precipitate may form.
- Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
- Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford **5-phenyl-1H-pyrazin-2-one** as a crystalline solid.

Causality Behind Experimental Choices:

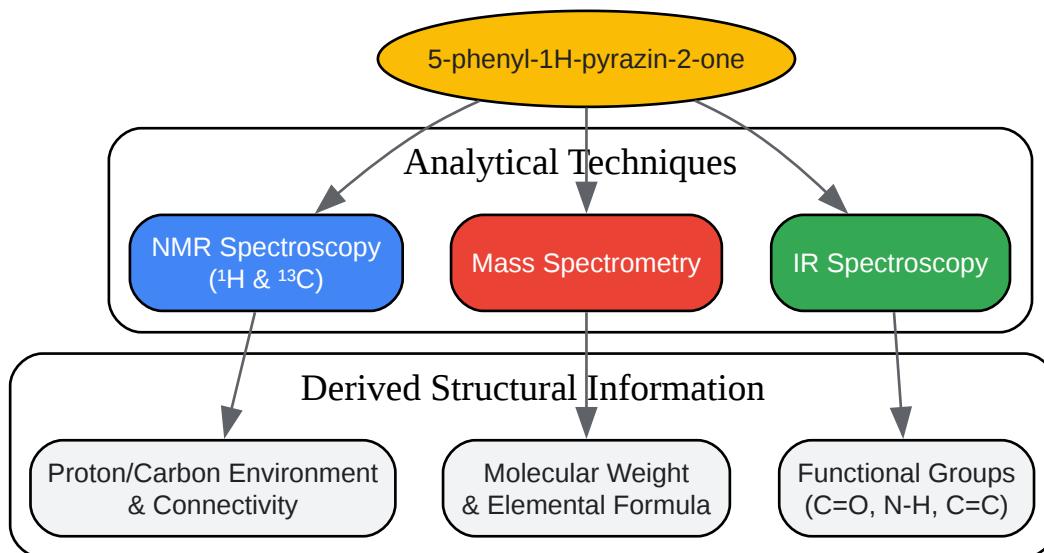
- Base (NaOH): The hydroxide base is crucial for deprotonating the amide and amine protons, facilitating the nucleophilic attack and subsequent cyclization steps.
- Solvent (Ethanol): Ethanol is an effective solvent for the reactants and is suitable for the reflux temperature required to drive the reaction to completion.
- Acidification: Neutralizing the basic reaction mixture is essential to protonate the final product and prepare it for extraction into an organic solvent.
- Recrystallization: This purification technique is chosen to remove unreacted starting materials and side products, yielding a product of high purity suitable for analytical characterization.

Analytical Characterization

Rigorous characterization using multiple analytical techniques is imperative to confirm the identity, structure, and purity of the synthesized **5-phenyl-1H-pyrazin-2-one**.

Characterization Logic Diagram

The interplay between different analytical techniques provides a complete structural picture of the molecule.



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Caption: A multi-technique approach for structural elucidation.

Spectroscopic and Crystallographic Data

Table 1: Summary of Expected Characterization Data

Technique	Expected Results
Molecular Formula	C ₁₀ H ₈ N ₂ O
Molecular Weight	172.18 g/mol [5]
¹ H NMR (DMSO-d ₆)	δ ~12.0-12.5 (br s, 1H, N-H), δ ~8.0-8.5 (m, 3H, Ar-H + Pyrazinone-H), δ ~7.4-7.6 (m, 4H, Ar-H + Pyrazinone-H)
¹³ C NMR (DMSO-d ₆)	δ ~160 (C=O), δ ~150-125 (Aromatic & Vinyl C), δ ~115-120 (Vinyl C)
Mass Spectrometry	ESI-MS (+ve): Expected [M+H] ⁺ at m/z 173.07. [6]
IR Spectroscopy (KBr)	ν ~3150-3000 cm ⁻¹ (N-H stretch), ~3050 cm ⁻¹ (Ar C-H stretch), ~1670 cm ⁻¹ (C=O stretch, amide), ~1600, 1550 cm ⁻¹ (C=N, C=C stretch), ~770, 690 cm ⁻¹ (Ar C-H bend)

Crystallographic Data

The crystal structure of **5-phenyl-1H-pyrazin-2-one** has been reported, providing definitive proof of its molecular geometry and packing in the solid state.[\[5\]](#)

Table 2: Crystallographic Information

Parameter	Value
Database Code (COD)	2101093
Space Group	P 1 21/c 1
Unit Cell Dimensions	$a = 7.612 \text{ \AA}$, $b = 5.765 \text{ \AA}$, $c = 19.249 \text{ \AA}$
	$\alpha = 90.0^\circ$, $\beta = 101.30^\circ$, $\gamma = 90.0^\circ$
Reference	Acta Crystallographica Section B 1994, 50(1), 71-85

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **5-phenyl-1H-pyrazin-2-one** is associated with the following hazards:[5]

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be employed when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This guide outlines a reliable and efficient method for the synthesis of **5-phenyl-1H-pyrazin-2-one** via the condensation of 2-amino-2-phenylacetamide and glyoxal. The protocol is straightforward and utilizes readily available starting materials. Furthermore, we have detailed the essential analytical techniques required for the unambiguous confirmation of the product's structure and purity. The collective data from NMR, MS, and IR spectroscopy, supported by existing crystallographic information, provides a self-validating system that ensures the integrity of the synthesized material for use in research and development applications.

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